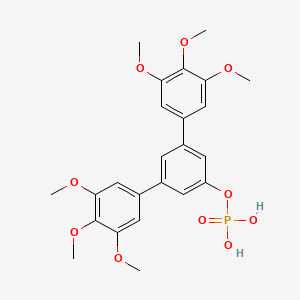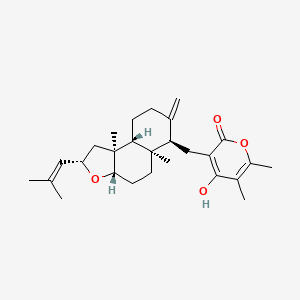
Thioguanine-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioguanine-18 is a novel potent denv2-ns2b/ns3pro inhibitor
Applications De Recherche Scientifique
1. Clinical Remission in Inflammatory Bowel Disease
Thioguanine-18, a derivative of thiopurines, has shown substantial clinical value in the management of inflammatory bowel diseases. A systematic review and meta-analysis revealed a strong link between 6-thioguanine nucleotide levels and clinical remission in patients, suggesting its potential as a therapeutic marker. Higher mean 6-thioguanine nucleotide levels were observed among patients in clinical remission, indicating its significance in predicting clinical outcomes (Estevinho et al., 2017).
2. Analysis in Human Serum
In the field of pharmacokinetics, a droplet-based microfluidic SERS system was designed for the detection of 6-thioguanine in human serum. This innovation underscores the importance of 6-thioguanine in therapeutic drug monitoring, particularly due to its narrow safe dose range and intense toxic reactions. The high reproducibility and fast detection capabilities of this system make it an essential tool for evaluating the clinical usage of 6-thioguanine (Zhang et al., 2019).
3. Phototoxic Activity and DNA Damage
6-Thioguanine has been recognized for its phototoxic activity, especially when exposed to UVA radiation. The excited-state dynamics of 6-thioguanine were studied, and it was found that UVA excitation leads to DNA damage and cell death. These findings are crucial for understanding the underlying mechanisms of 6-thioguanine's photochemical reactivity and its potential therapeutic applications, including its role as a photosensitizer in photodynamic therapy (Ashwood et al., 2017).
4. Plasma Pharmacokinetics and CSF Penetration
The plasma pharmacokinetics and cerebrospinal fluid (CSF) penetration of thioguanine were extensively studied in children with acute lymphoblastic leukemia. These studies provide valuable insights into the drug's distribution and potential efficacy in treating childhood leukemia, highlighting the importance of understanding thioguanine's pharmacokinetic profile for optimizing its therapeutic applications (Lowe et al., 2001).
5. Long-term Efficacy and Safety in Inflammatory Bowel Disease
A retrospective study assessed the long-term clinical outcomes and safety of thioguanine in patients with inflammatory bowel disease (IBD) who were intolerant or refractory to conventional immunomodulators. The study showed that thioguanine was efficacious and well-tolerated in a significant proportion of patients, further supporting its potential as a valuable therapeutic option in IBD management (Ward et al., 2017).
6. Electrochemical Studies for Thioguanine Detection
Comparative electrochemical studies on thioguanine were conducted using modified carbon paste electrodes with graphene oxides. These studies are critical for developing new voltammetric methods for thioguanine determination, which could enhance its therapeutic monitoring and ensure optimal dosing in clinical settings (Smarzewska et al., 2016).
Propriétés
Nom du produit |
Thioguanine-18 |
|---|---|
Formule moléculaire |
C15H21N5O2S |
Poids moléculaire |
335.426 |
Nom IUPAC |
S-2-(pentanamido)-9H-purin-6-yl pentanethioate |
InChI |
InChI=1S/C15H21N5O2S/c1-3-5-7-10(21)18-15-19-13-12(16-9-17-13)14(20-15)23-11(22)8-6-4-2/h9H,3-8H2,1-2H3,(H2,16,17,18,19,20,21) |
Clé InChI |
HIJYUUHMNCHCQM-UHFFFAOYSA-N |
SMILES |
CCCCC(SC1=C2N=CNC2=NC(NC(CCCC)=O)=N1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TG-18; TG 18; TG18; Compound 18 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




